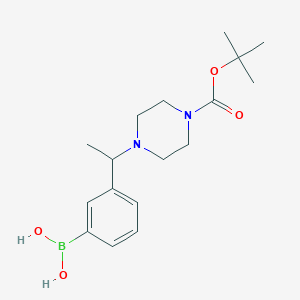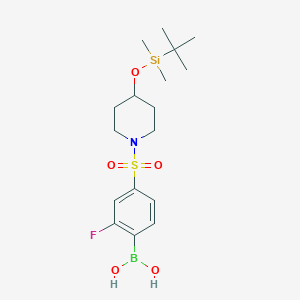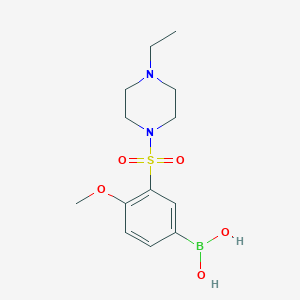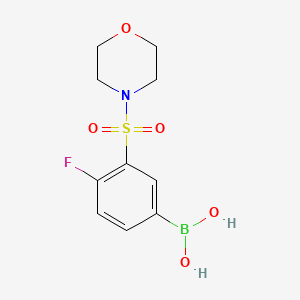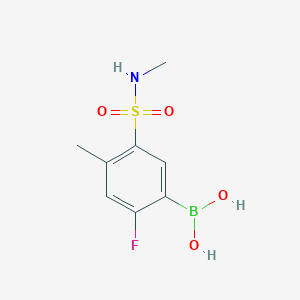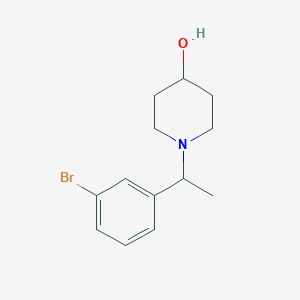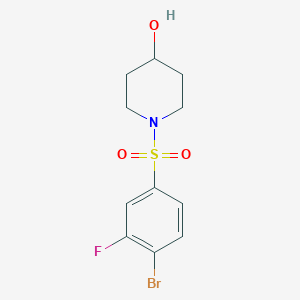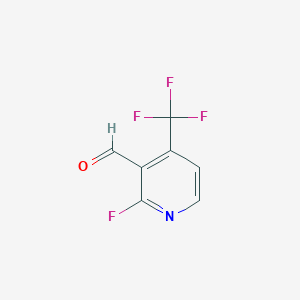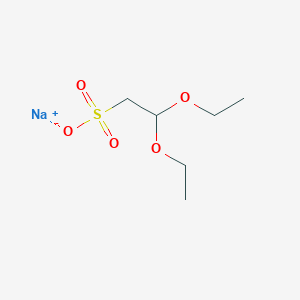
Sodium 2,2-diethoxyethane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2,2-diethoxyethane-1-sulfonate is a sulfonate compound known for its unique chemical structure and biological activity. It is commonly used as a surfactant and emulsifier in various industrial applications, including pharmaceuticals, cosmetics, and food products. Its intriguing properties make it an ideal candidate for scientific research and industrial applications.
作用机制
Target of Action
Sodium 2,2-diethoxyethane-1-sulfonate is a sulfonate compound that has gained significant attention in scientific research due to its unique chemical structure and biological activity. It is commonly used as a surfactant and emulsifier in various industrial applications, including pharmaceuticals, cosmetics, and food products. The primary targets of this compound are the hydrophobic compounds like oil and grease .
Mode of Action
This compound, like other surfactants, works because it is amphiphilic: partly hydrophilic (polar) and partly hydrophobic (non-polar) . Its dual nature facilitates the mixture of hydrophobic compounds (like oil and grease) with water . This interaction with its targets results in the formation of micelles, which encapsulate the hydrophobic compounds, allowing them to be washed away with water.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its surfactant properties. For instance, in hard water, which contains high levels of calcium and other ions, the effectiveness of this compound may be reduced .
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2,2-diethoxyethane-1-sulfonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound can lead to cellular toxicity, manifesting as oxidative stress and apoptosis. Threshold effects are also observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can be metabolized by sulfonate-specific enzymes, leading to the production of sulfite and other metabolites. These metabolic pathways are essential for the compound’s biological activity and its effects on cellular metabolism. This compound can also influence the levels of key metabolites, such as ATP and NADH, by modulating enzyme activity and metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound can be transported across cell membranes by sulfonate transporters, facilitating its distribution within the cell. The compound’s localization can also be influenced by its binding to specific proteins, which can affect its activity and function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 2,2-diethoxyethane-1-sulfonate, involves the reaction of sulfonic acids with sodium hydroxide. This process typically requires mild reaction conditions and readily available reagents .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .
化学反应分析
Types of Reactions: Sodium 2,2-diethoxyethane-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its sulfonate group, which is highly reactive under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium cyanide.
Major Products: The major products formed from these reactions include sulfonic acids, sulfonamides, and sulfones, depending on the reaction conditions and reagents used .
科学研究应用
Sodium 2,2-diethoxyethane-1-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a surfactant in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and food products as an emulsifier and surfactant.
相似化合物的比较
- Sodium methanesulfonate
- Sodium ethanesulfonate
- Sodium propanesulfonate
Comparison: Sodium 2,2-diethoxyethane-1-sulfonate is unique due to its diethoxyethane moiety, which imparts distinct chemical and physical properties compared to other sulfonates. This structural difference enhances its solubility and reactivity, making it more versatile in various applications .
属性
CAS 编号 |
1929606-73-4 |
|---|---|
分子式 |
C6H14NaO5S |
分子量 |
221.23 g/mol |
IUPAC 名称 |
sodium;2,2-diethoxyethanesulfonate |
InChI |
InChI=1S/C6H14O5S.Na/c1-3-10-6(11-4-2)5-12(7,8)9;/h6H,3-5H2,1-2H3,(H,7,8,9); |
InChI 键 |
JQEFBUVACAVYKM-UHFFFAOYSA-N |
SMILES |
CCOC(CS(=O)(=O)[O-])OCC.[Na+] |
规范 SMILES |
CCOC(CS(=O)(=O)O)OCC.[Na] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



